1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

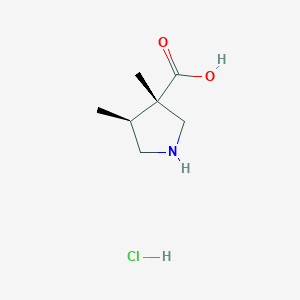

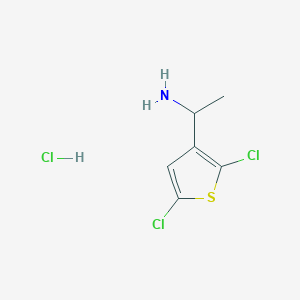

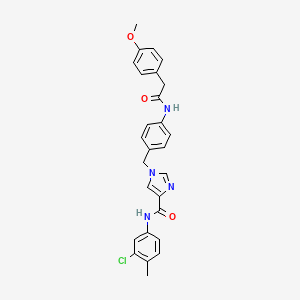

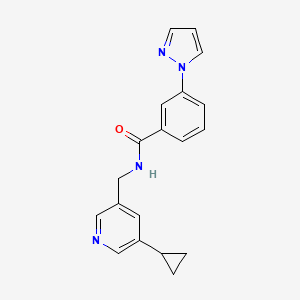

“1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C6H7Cl2NS . It is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, “6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile”, was achieved by the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile and sodium hydroxide .Molecular Structure Analysis

The molecular structure of “1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” can be represented by the InChI code: 1S/C6H7Cl2NS.ClH/c1-3(9)4-2-5(7)10-6(4)8;/h2-3H,9H2,1H3;1H .Physical And Chemical Properties Analysis

The molecular weight of “1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” is 232.56 . It is a powder in physical form and is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Characterization

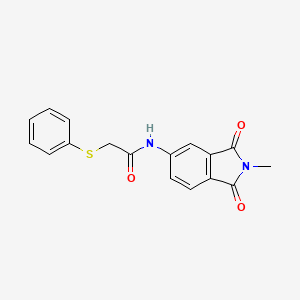

A study by Pejchal et al. (2015) involved the synthesis of novel compounds through the condensation reaction of a similar ethanamine structure with substituted benzoyl chlorides. The synthesized compounds were structurally characterized using various spectroscopy techniques and X-ray diffraction. This approach highlights the potential use of 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride in synthesizing novel compounds with potential antimicrobial and antifungal activities (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).

DNA Binding and Nuclease Activity

Kumar et al. (2012) synthesized Cu(II) complexes using tridentate ligands similar to 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride, demonstrating DNA binding propensity and nuclease activity. This research suggests potential applications in gene therapy and molecular biology, where controlled DNA cleavage and binding are crucial (Pankaj Kumar, S. Gorai, M. Santra, Biplab Mondal, & D. Manna, 2012).

Material Science and Polymer Synthesis

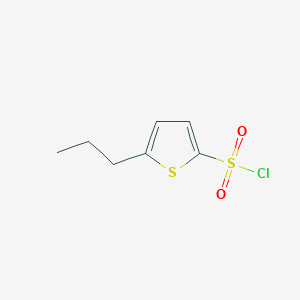

Aydın and Kaya (2012) synthesized polymers containing thiophene units, similar to the thiophene in 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride, demonstrating the potential of such structures in creating new polymeric light-emitting diodes (PLEDs). The synthesized polymers showed promising spectroelectrochemical and electrochromic properties, indicating their application in developing new electronic and optoelectronic devices (A. Aydın & I. Kaya, 2012).

Corrosion Inhibition

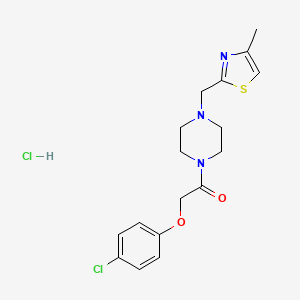

Walter and Cooke (1997) explored the use of a compound with a similar ethanamine structure as a multifunctional biocide in recirculating cooling water systems, showing broad-spectrum activity against microorganisms and corrosion inhibition properties. This research indicates the potential of 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride in industrial applications to protect against corrosion and microbial growth (R. W. Walter & L. M. Cooke, 1997).

Safety and Hazards

The safety information for “1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

1-(2,5-dichlorothiophen-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NS.ClH/c1-3(9)4-2-5(7)10-6(4)8;/h2-3H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNRAFHJUFLNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(SC(=C1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol](/img/structure/B2973849.png)

![2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B2973859.png)

amine](/img/structure/B2973860.png)

![[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2973867.png)